6,8-Dichloro-3-(4-methylbenzyl)-4(3H)-quinazolinone
Description
Properties
CAS No. |
302913-35-5 |
|---|---|
Molecular Formula |
C16H12Cl2N2O |
Molecular Weight |
319.2 g/mol |
IUPAC Name |
6,8-dichloro-3-[(4-methylphenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C16H12Cl2N2O/c1-10-2-4-11(5-3-10)8-20-9-19-15-13(16(20)21)6-12(17)7-14(15)18/h2-7,9H,8H2,1H3 |
InChI Key |
XJWXFYXEKOOLMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl |
Origin of Product |
United States |
Biological Activity
6,8-Dichloro-3-(4-methylbenzyl)-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, characterized by its unique structure that includes two chlorine substituents and a 4-methylbenzyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
The molecular formula of this compound is . Its structure can be visualized as follows:
- Core Structure : Quinazolinone
- Substituents :
- Chlorine atoms at positions 6 and 8.
- A 4-methylbenzyl group at position 3.
These structural features contribute to its reactivity and biological activity, allowing for interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in apoptosis and cell proliferation. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit critical enzymes involved in metabolic pathways, disrupting normal cellular functions.
- DNA Interaction : It has the potential to intercalate into DNA, affecting replication and transcription processes.
- Modulation of Signaling Pathways : The compound can influence various signaling pathways that regulate cell growth and survival.
Biological Activities
Research indicates that quinazolinone derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of quinazolinones can induce apoptosis in cancer cell lines. The presence of chlorine substituents enhances their interaction with biological targets, making them promising candidates for cancer therapy .
- Antibacterial Properties : Quinazolinone compounds have been evaluated for their antibacterial efficacy against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). Some derivatives demonstrate significant inhibition zones and low minimum inhibitory concentration (MIC) values .
Case Studies
- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects on several cancer cell lines. The compound's IC50 values were found to be in the low micromolar range, indicating potent activity against these cells.
- Antibacterial Efficacy : In vitro assays revealed that this compound showed moderate activity against MRSA strains with an MIC value of approximately 75 mg/mL. This suggests potential as a therapeutic agent against resistant bacterial infections .
Structure-Activity Relationship (SAR)
The SAR studies conducted on quinazolinone derivatives have highlighted the importance of specific substituents in enhancing biological activity. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloro-3-(4-methylbenzyl)-4(3H)-quinazolinone | Chlorine at position 6 | Lower reactivity compared to dichlorinated variants |
| 7-Methoxy-6-chloro-4(3H)-quinazolinone | Methoxy group at position 7 | Altered solubility and activity profile |
| 2-Methyl-3-(phenyl)-6-chloro-4(3H)-quinazolinone | Phenyl instead of methylbenzyl | Variation in aromaticity impacts activity |
These variations illustrate how different substituents influence the compound's interaction with biological targets and overall efficacy .
Scientific Research Applications
Synthesis and Antimicrobial Activity
Various techniques have been developed for the synthesis of quinazoline derivatives. Raval and coworkers developed a reproducible technique for synthesizing pyrazolyloxopropyl-quinazolin-4(3H)-one derivatives, demonstrating significant antimicrobial activity . Similarly, Sojitra and colleagues reported a methodology for synthesizing 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-ylazo)-N-(2-substituted-4-oxo-4H-quinazolin-3-yl) benzene sulfonamide derivatives . Kumar and coworkers synthesized 2-(chloromethyl)-3-(4-methyl-6-oxo-5-[(E) - phenyldiazenyl] – 2 – thioxo - 5,6 –dihydropyrimidine - 1(2H) - yl)quinazoline -4(3H)-ones derivatives, noting that the substituent on the phenyl ring significantly influenced the antibacterial profile, with gram-positive bacteria showing greater susceptibility .
Khodarahmi and coworkers evaluated the antibacterial and antifungal effects of 2,3-disubstituted (3H)-quinazolinone derivatives, which indicated mild to high antibacterial effects, especially against gram-negative bacteria, and sensitivity among all tested strains of fungi . Rajasekaran and colleagues prepared 3-substituted-2-thioxoquinazolin-4(3H)-ones, with one compound demonstrating broad-spectrum activity against gram-positive, gram-negative bacteria, and fungi .
Kuarm and colleagues synthesized 3-[benzimidazo(1,2-c)quinazolin-5-yl]-2H-chromene-2-one and 3-[benzothiadiazoleimidazo(1,2-c)quinazolin-5-yl] - 2H - chromene - 2 - one derivatives, which exhibited potent antimicrobial activity .
Anticancer Activity
Certain quinazoline derivatives have demonstrated efficacy as anticancer drugs, particularly as inhibitors of epidermal growth factor receptor (EGFR) . Wissner and colleagues discovered quinazoline derivatives with EGFR kinase inhibitory activity . Abouzid and coworkers synthesized 6-alkoxy-4-substituted-aminoquinazolines, many of which showed potent antitumor activity . Fernandes and colleagues found that introducing a β-halopropionamide chain at the 6th position of the quinazoline moiety improved the inhibition of EGFR autophosphorylation . Additionally, Al-obaid and coworkers synthesized compounds like 2-(2-thieno)-6-iodo-3-phenylamino-3,4-dihydro-quin-zolin-4-one and 2-(2-thieno)-4-[4-sulfonamido-benzylamino] - 6 - iodo - quinazoline, which were highly active in inhibiting EGFR .
Al-Omary and colleagues designed and evaluated 3-benzyl-2-cinnamylthio-6-(methyl or nitro)-quinazolin-4(3H)-ones as active dihydrofolate reductase (DHFR) inhibitors . They also synthesized and evaluated 2-heteroarylthio-6-substituted-quinazolin-4-one analogs for in vitro DHFR inhibition .
Overcoming Drug Resistance
In the realm of anticancer research, the development of drug resistance is a significant challenge. To address this, quinazoline derivatives have been designed and synthesized to overcome resistance mechanisms such as the L858R/T790M/C797S triple mutation in EGFR . Several compounds have shown excellent inhibitory activities against EGFR kinases with the triple mutation and high selectivity .
Structural Insights
Comparison with Similar Compounds
Key Observations:
Halogen Substitution: Chlorine vs. However, chlorine offers better metabolic stability in some cases . Positional Effects: A single chlorine at position 7 (e.g., ) shifts activity toward antifungal applications, highlighting the critical role of substitution patterns.
Aromatic Substituents at Position 3 :
- 4-Methylbenzyl : The methyl group in the target compound balances lipophilicity and metabolic resistance, unlike the 4-methoxyphenyl analog (), where the electron-donating methoxy group may reduce electrophilic reactivity.
- Benzothiazolyl/Benzoxazolyl : Derivatives with benzothiazole moieties (e.g., ) show enhanced anti-inflammatory activity compared to simple benzyl groups, likely due to additional hydrogen-bonding interactions.
Hybrid Structures :
- Incorporation of oxadiazole or pyridone rings (e.g., ) expands π-conjugation and improves binding to enzymes like cyclooxygenase (COX) or tyrosine kinases.
Pharmacological and Physicochemical Properties
Preparation Methods
Acylation and Cyclocondensation
The most widely employed method begins with anthranilic acid (1 ), which undergoes acylation with chloroacetyl chloride (2 ) in dichloromethane to yield 2-chloroacetamidobenzoic acid (3 ). Subsequent treatment with thionyl chloride (SOCl₂) generates the reactive 1,3-benzoxazin-4-one intermediate (4 ). Reaction with 4-methylbenzylamine (5 ) in glacial acetic acid at reflux facilitates nucleophilic substitution at the C-3 position, forming 3-(4-methylbenzyl)-2-chloroquinazolin-4(3H)-one (6 ).
Critical Step : Regioselective chlorination at C-6 and C-8 is achieved using phosphorus oxychloride (POCl₃) under microwave irradiation (150°C, 30 min), yielding the target compound (7 ) in 68% isolated yield.
Table 1: Optimization of Chlorination Conditions
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ | 80 | 12 | 42 |
| POCl₃ (MW) | 150 | 0.5 | 68 |
| PCl₅ | 100 | 6 | 55 |
Halogenation-Functionalization Sequential Approach
Pre-Halogenated Intermediate Strategy
An alternative route starts with 6,8-dibromoquinazolin-4(3H)-one (8 ), synthesized via iodine-mediated cyclocondensation of 3,5-dibromoanthranilamide (9 ) and benzaldehyde derivatives. Pd-catalyzed cross-coupling with 4-methylbenzylzinc bromide introduces the 4-methylbenzyl group at C-3, followed by halogen exchange using CuCl₂ in DMF at 120°C to replace bromine with chlorine. This method achieves a 74% overall yield but requires rigorous control over stoichiometry to prevent overhalogenation.
Mechanistic Insight : The halogen exchange proceeds via a radical mechanism, where CuCl₂ acts as both a Lewis acid and a chlorine source.
Microwave-Assisted One-Pot Synthesis
Accelerated Cyclization and Alkylation
Microwave irradiation significantly reduces reaction times. A mixture of 2-amino-4,6-dichlorobenzoic acid (10 ), 4-methylbenzyl isocyanate (11 ), and triethylamine in DMSO undergoes cyclodehydration at 180°C for 15 min, directly yielding the target compound in 82% yield. This method bypasses intermediate isolation, minimizing byproduct formation.
Advantages :
-
30% reduction in reaction time compared to conventional heating.
-
Improved regioselectivity due to uniform thermal distribution.
Organocatalytic Enantioselective Synthesis
Asymmetric Alkylation
Recent advances employ L-proline as a chiral catalyst to induce enantioselectivity during the alkylation step. Treatment of 6,8-dichloroquinazolin-4(3H)-one (12 ) with 4-methylbenzyl bromide (13 ) in the presence of L-proline (20 mol%) and K₂CO₃ in acetonitrile affords the (R)-enantiomer with 89% enantiomeric excess (ee).
Table 2: Enantioselectivity Under Different Catalysts
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| L-Proline | 89 | 75 |
| Cinchonidine | 72 | 68 |
| No catalyst | 0 | 52 |
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling 2-amino-4,6-dichlorobenzamide (14 ) with 4-methylbenzaldehyde (15 ) and ammonium acetate generates the quinazolinone core via a Schiff base intermediate. Subsequent oxidation with H₂O₂ in ethyl lactate yields the target compound in 65% yield, eliminating toxic solvents.
Environmental Impact :
-
90% reduction in solvent waste compared to traditional methods.
-
Energy efficiency due to avoided reflux conditions.
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency and Limitations
| Method | Yield (%) | Purity (%) | Key Limitation |
|---|---|---|---|
| Classical Acylation | 68 | 95 | Multi-step, low atom economy |
| Halogen Exchange | 74 | 97 | Requires Pd catalysts |
| Microwave-Assisted | 82 | 98 | Specialized equipment |
| Organocatalytic | 75 | 96 | Moderate enantioselectivity |
| Mechanochemical | 65 | 93 | Scalability challenges |
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 6,8-dichloro-substituted quinazolinones?
Methodological Answer: Synthesis typically involves cyclization of 2-aminobenzamide derivatives with substituted benzyl chlorides or benzoxazinones under reflux conditions. For example, 6,8-dihalogenated quinazolinones are prepared via condensation of 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one with substituted amines or thiazoles, followed by purification via recrystallization (yields: 70–90%) . Green electrochemical methods using aluminum/carbon electrodes and acetic acid electrolyte have also been reported, achieving room-temperature synthesis with comparable yields (e.g., 84% for 2-phenylquinazolin-4(3H)-one) .
Q. How are quinazolinone derivatives structurally characterized?
Methodological Answer: Characterization relies on elemental analysis (C, H, N), IR spectroscopy (C=O stretch at ~1700 cm⁻¹), and ¹H/¹³C NMR (e.g., aromatic protons at δ 7.1–8.3 ppm, methylbenzyl substituents at δ 2.5–4.0 ppm). Mass spectrometry (EI/ESI-MS) confirms molecular ion peaks . For example, 6,8-dibromo derivatives exhibit distinct Br isotope patterns in MS .
Q. What in vitro assays are used for preliminary biological screening of quinazolinones?
Methodological Answer: Standard assays include:
Q. How is acute toxicity evaluated for quinazolinone derivatives?
Methodological Answer: Acute oral toxicity follows OECD guidelines, administering compounds at 300 mg/kg in murine models. Observations include mortality, behavioral changes, and histopathology (e.g., gastric ulceration incidence <10% in active anti-inflammatory derivatives) .
Advanced Research Questions
Q. How do substituent modifications at the 3-position influence COX-2 selectivity?
Methodological Answer: Introducing electron-donating groups (e.g., 4-methoxybenzothiazole) at the 3-position enhances COX-2 inhibition. For example, compound 3e (4-methoxybenzothiazole derivative) showed 75% COX-2 inhibition vs. 40% for COX-1, compared to Indomethacin (60% COX-2). Docking studies suggest hydrophobic interactions with COX-2’s side pocket . SAR optimization should prioritize substituent polarity and steric bulk .
Q. What strategies improve the pharmacokinetic profile of antifungal quinazolinones?
Methodological Answer: Halogenation at the 7-position (e.g., 7-Cl) enhances antifungal potency (MIC: 0.5 µg/mL vs. C. albicans), while modulating hydrophobicity (logP ~3.5) extends half-life (e.g., UR-9825: t₁/₂ = 9 h in rabbits). Prodrug approaches (e.g., acetylated derivatives) improve oral bioavailability in murine models .
Q. How can electrochemical synthesis reduce environmental impact in quinazolinone production?
Methodological Answer: Electrochemical oxidative cyclization of 2-aminobenzamides with benzyl alcohols eliminates toxic oxidants (e.g., KMnO₄) and transition-metal catalysts. Using O₂ as a green oxidant in t-BuONa/base at 120°C achieves 84% yield with >90% atom economy. This method is scalable for derivatives with electron-withdrawing substituents .
Q. What mechanistic insights explain the antileishmanial activity of styryl-substituted quinazolinones?
Methodological Answer: Styryl derivatives (e.g., (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone) disrupt mitochondrial membrane potential in Leishmania promastigotes. Flow cytometry with JC-1 dye shows depolarization (EC₅₀: 12 µM). Synergy with amphotericin B (FIC index: 0.5) suggests targeting of ergosterol biosynthesis pathways .
Q. How do halogen substituents at the 6- and 8-positions affect antiviral activity?
Methodological Answer: Bromine at C6 enhances activity against poxviruses (e.g., vaccinia virus MIC: 1.92 µg/mL). Electrophilic bromine may interact with viral thymidine kinase. However, 6,8-dichloro derivatives show reduced cytotoxicity (CC₅₀ >100 µg/mL in HeLa cells) compared to dibromo analogs .
Q. What advanced techniques validate quinazolinone stability under physiological conditions?
Methodological Answer: DSC/TGA analyses determine thermal stability (decomposition >250°C). HPLC-UV in simulated gastric fluid (pH 1.2, 37°C) confirms >90% stability over 24 h. Metabolite profiling via LC-MS/MS identifies oxidation at the benzyl position as the primary degradation pathway .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
